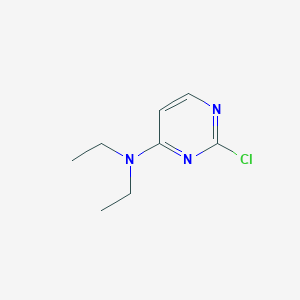

2-Chloro-4-(diethylamino)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-diethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-12(4-2)7-5-6-10-8(9)11-7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBXLOODPFVVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62968-41-6 | |

| Record name | 2-chloro-4-(diethylamino)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(diethylamino)pyrimidine (CAS No. 62968-41-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among the vast landscape of pyrimidine-based building blocks, 2-Chloro-4-(diethylamino)pyrimidine holds a significant position as a versatile intermediate for the synthesis of complex molecular architectures. Its distinct substitution pattern, featuring a reactive chlorine atom at the 2-position and a diethylamino group at the 4-position, offers a valuable platform for creating diverse libraries of compounds for screening and development. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety information.

Physicochemical Properties and Spectroscopic Data

This compound is typically a colorless to yellow liquid or semi-solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 62968-41-6 | [2] |

| Molecular Formula | C₈H₁₂ClN₃ | [2] |

| Molecular Weight | 185.66 g/mol | [2] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | [2] |

| Storage Temperature | 2-8°C under inert atmosphere | [2] |

While extensive, publicly available experimental spectroscopic data is limited, predicted mass spectrometry data from PubChemLite suggests the following adducts: [M+H]⁺ at m/z 186.07926 and [M+Na]⁺ at m/z 208.06120.[3] Experimental data for similar pyrimidine structures can provide insights into the expected spectral characteristics.[4][5][6]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with diethylamine. The greater reactivity of the chlorine atom at the C-4 position of the pyrimidine ring compared to the C-2 position directs the regioselectivity of the reaction.

Experimental Protocol:

Materials:

-

2,4-Dichloropyrimidine

-

Diethylamine

-

Triethylamine (or another suitable base)

-

Anhydrous ethanol (or another suitable polar aprotic solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloropyrimidine (1 equivalent) in anhydrous ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of diethylamine (1 equivalent) in anhydrous ethanol to the cooled solution.

-

Add triethylamine (1.5 equivalents) dropwise to the reaction mixture to act as an acid scavenger.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous ethanol is a common choice as it readily dissolves the reactants and is relatively inert under the reaction conditions.

-

Temperature: The initial cooling to 0°C helps to control the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the substitution to occur at a reasonable rate.

-

Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Work-up: The aqueous work-up with sodium bicarbonate removes any remaining acidic byproducts, and the extraction with dichloromethane isolates the desired product.

-

Purification: Column chromatography is a standard method for purifying organic compounds and is effective in separating the product from any unreacted starting materials or byproducts.

Applications in Drug Discovery and Research

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The remaining chlorine atom at the C-2 position can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This sequential substitution strategy is a powerful tool for generating libraries of compounds for high-throughput screening.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine: A Chemist's Essential Tool. Retrieved from [Link]

- Sharma, Y. A. (1995). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 7(3), 527-530.

- Chinese Patent CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

Request PDF. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]

- Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366.

-

NIST. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

- Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(1-2), 83-90.

-

NIST. (n.d.). Pyrimidine, 2-chloro-. NIST WebBook. Retrieved from [Link]

- da Silva, J. L., da Silva, A. B. F., de Oliveira, A. S., de Oliveira, R. S., de Oliveira, M. C. F., & de Oliveira, R. B. (2018). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)

-

PubChemLite. (n.d.). This compound (C8H12ClN3). Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

- Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. A. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(11), 1464.

- Chinese Patent CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 62968-41-6 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C8H12ClN3) [pubchemlite.lcsb.uni.lu]

- 4. asianpubs.org [asianpubs.org]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Chloro-4-(diethylamino)pyrimidine

Technical Monograph: 2-Chloro-4-(diethylamino)pyrimidine

Executive Summary

This compound (CAS: 62968-41-6) is a critical heterocyclic building block in the synthesis of bioactive pyrimidine derivatives. Its structural utility lies in the differential reactivity of the C2 and C4 positions on the pyrimidine ring. The C4-diethylamino group acts as an electron-donating substituent, modulating the electrophilicity of the remaining C2-chlorine atom, thereby enabling highly selective subsequent nucleophilic aromatic substitutions (SNAr) or palladium-catalyzed cross-couplings. This guide details its physicochemical properties, synthetic pathways, analytical characterization, and handling protocols.

Physicochemical Profile

The following data aggregates standard chemical identifiers and physical constants verified across multiple chemical databases.

| Property | Value |

| Chemical Name | 2-Chloro-N,N-diethylpyrimidin-4-amine |

| CAS Number | 62968-41-6 |

| Molecular Formula | C8H12ClN3 |

| Molecular Weight | 185.65 g/mol |

| Physical State | Colorless to yellow liquid or semi-solid (dependent on purity/temp) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |

| pKa (Predicted) | ~2.92 (Acidic), ~5.57 (Basic) |

| SMILES | CCN(CC)C1=NC(=NC=C1)Cl |

| InChIKey | IJBXLOODPFVVJL-UHFFFAOYSA-N |

Synthetic Pathway & Regioselectivity

The synthesis of this compound is classically achieved via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine.

Mechanism & Causality: The reaction exhibits high regioselectivity for the C4 position over the C2 position. This is driven by two factors:

-

Electronic Effect: The nitrogen at position 1 (N1) and position 3 (N3) both withdraw density, but the C4 position is para-like to N1 and ortho-like to N3, making it significantly more electrophilic than C2.

-

Transition State: The Meisenheimer complex formed by attack at C4 is more stabilized by resonance than the C2 equivalent.

Experimental Protocol (General Procedure):

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Diethylamine (1.0 eq), Triethylamine (1.1 eq).

-

Solvent: Ethanol or Isopropanol (Polar protic solvents stabilize the transition state).

-

Conditions: Maintain temperature at 0°C during addition to prevent bis-substitution (formation of 2,4-bis(diethylamino)pyrimidine). Stir at RT for 2-4 hours.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine to remove amine salts.

Visualization: Regioselective Synthesis Pathway

Caption: Regioselective SNAr pathway favoring C4 substitution due to enhanced electrophilicity.

Analytical Validation (Self-Validating Protocols)

To ensure the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

A. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Target Mass: [M+H]+ = 186.08 Da.

-

Isotope Pattern: A characteristic chlorine isotope pattern is observed.

-

M (186.1): 100% relative abundance.

-

M+2 (188.1): ~32% relative abundance (indicative of 35Cl/37Cl ratio).

-

B. Nuclear Magnetic Resonance (1H NMR)

-

Solvent: CDCl3 (Chloroform-d).

-

Diagnostic Signals: The key to validation is confirming the asymmetry of the pyrimidine ring (two distinct aromatic doublets) and the presence of the ethyl groups.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.05 | Doublet (d) | 1H | H-6 | Deshielded by adjacent N1 and C2-Cl. |

| 6.35 | Doublet (d) | 1H | H-5 | Shielded by electron donation from C4-N. |

| 3.50 | Quartet (q) | 4H | N-CH2- | Methylene protons adjacent to nitrogen. |

| 1.20 | Triplet (t) | 6H | -CH3 | Methyl protons of the ethyl group. |

Note: Coupling constant (J) for H5-H6 is typically ~6.0 Hz.

Visualization: Analytical Workflow

Caption: Standard analytical workflow for validating pyrimidine intermediates.

Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate. The C2-chlorine remains reactive for a second SNAr reaction, allowing the modular construction of 2,4-diaminopyrimidines, a scaffold found in:

-

Kinase Inhibitors: Targeting EGFR, CDK, or JAK pathways.

-

Antibacterials: Dihydrofolate reductase (DHFR) inhibitors often utilize the 2,4-diaminopyrimidine core.

-

Antivirals: Structural analogs for non-nucleoside reverse transcriptase inhibitors.

Strategic Advantage: By installing the diethylamino group first at C4, the solubility of the core is improved, and the electron-donating nature of the amine lowers the reactivity of the C2-Cl slightly, allowing for more controlled, high-yielding reactions in the next step.

Safety & Handling (GHS Standards)

-

Signal Word: DANGER

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic and may degrade if exposed to moisture over long periods.

References

-

Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12679394: 2-chloro-N,N-diethylpyrimidin-4-amine. Retrieved from

-

WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class Chapter 29. Retrieved from

-

European Journal of Organic Chemistry. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine. Retrieved from

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound. Retrieved from

Sources

A Guide to the Medicinal Chemistry Applications of 2-Chloro-4-(diethylamino)pyrimidine: A Privileged Scaffold in Drug Discovery

Abstract

The pyrimidine core is a quintessential heterocyclic scaffold in medicinal chemistry, renowned for its presence in the nucleobases of DNA and RNA and its role in a multitude of clinically approved therapeutics.[1][2] This technical guide delves into the specific applications of a key derivative, 2-Chloro-4-(diethylamino)pyrimidine. We will explore its synthesis, reactivity, and, most importantly, its utility as a versatile intermediate for constructing libraries of bioactive molecules. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic considerations and practical methodologies for leveraging this powerful chemical entity in modern drug discovery programs, with a particular focus on the development of kinase inhibitors.

The Pyrimidine Scaffold: A Foundation of Therapeutic Excellence

Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the pyrimidine ring holds a place of distinction.[1][3] As a 1,3-diazine, its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold."[4] This means it is a molecular framework that is capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[5][6]

The strategic functionalization of the pyrimidine ring is central to its success. The introduction of specific substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The subject of this guide, this compound, is a prime example of a strategically functionalized intermediate, designed for efficient chemical diversification.

Synthesis and Chemical Reactivity

The utility of this compound stems from its predictable and exploitable reactivity, primarily centered on the chlorine atom at the C2 position.

General Synthetic Approach

The synthesis of substituted chloropyrimidines often begins with more common starting materials, such as 2,4-dichloropyrimidines. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective substitution. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This allows for the regioselective introduction of the diethylamino group at C4, followed by subsequent reactions at the C2-chloro position.

The general workflow for leveraging this scaffold is depicted below.

Caption: Synthetic workflow using the this compound scaffold.

The Nucleophilic Aromatic Substitution (SNAr) Reaction

The key to the versatility of this compound is the reactivity of the C2 chlorine atom towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, particularly at the C2, C4, and C6 positions, thus activating the attached chlorine atom for displacement by a wide range of nucleophiles.

Common nucleophiles used in this context include:

-

Primary and secondary amines (aliphatic and aromatic)

-

Alcohols and phenols (alkoxides/phenoxides)

-

Thiols (thiolates)

-

Heterocycles (e.g., imidazole, pyrazole)[7]

This reaction is highly efficient and serves as the primary method for generating diverse libraries of compounds from this common intermediate.[8][9] The choice of solvent (e.g., ethanol, isopropanol, DMSO) and base (e.g., triethylamine, DIPEA) is crucial for driving the reaction to completion and depends on the nucleophilicity and solubility of the reacting partners.[10][11]

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The 2,4-disubstituted pyrimidine motif is a cornerstone of modern targeted therapies, most notably in the field of oncology.

Case Study: Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value drug targets.[4] Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is an exceptional "hinge-binder."[12]

The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP to form key hydrogen bonds with the "hinge region" of the kinase active site. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity.[12]

Caption: H-bond interactions between a 2,4-diaminopyrimidine and the kinase hinge.

Structure-Activity Relationship (SAR) Insights: The this compound scaffold provides an ideal starting point for exploring SAR. By keeping the core constant, medicinal chemists can systematically vary the substituent introduced at the C2 position to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Compound ID | R2 Group (at C2) | Target Kinase | IC50 (nM) | Citation |

| A-1 | -NH-(2-phenethyl) | Sky Kinase | 25 | [13] |

| A-2 | -NH-(2-aminobenzyl) | Sky Kinase | 80 | [13] |

| B-1 | -(S)-pyrrolidin-3-yl-amino | Aurora A | 13.5 | [14] |

| B-2 | -NH-(5-methyl-1H-pyrazol-3-yl) | Aurora A | >1000 | [14] |

This table is illustrative, compiling data from different series to show the impact of R-group modification. As shown, subtle changes to the group installed at the C2 position can have a profound impact on biological activity, guiding the optimization process.[13][14]

Case Study: NAPE-PLD Inhibitors

Beyond kinases, this scaffold has been employed to develop inhibitors for other enzyme classes. For instance, a library of pyrimidine-4-carboxamides was synthesized to target N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid signaling molecules.[8] The synthesis started from a 2-chloropyrimidine intermediate, where various amines were coupled to the C2 position to explore the SAR, ultimately leading to potent and selective inhibitors.[8]

Experimental Protocols: A Practical Guide

The following protocol provides a representative, step-by-step methodology for the diversification of the this compound scaffold via an SNAr reaction.

Protocol: Synthesis of N2-Aryl/Alkyl-4-(diethylamino)pyrimidine-2-amine Derivatives

Objective: To perform a nucleophilic aromatic substitution (SNAr) on this compound with a representative amine nucleophile.

Materials:

-

This compound (1.0 equiv)

-

Desired amine nucleophile (e.g., aniline, benzylamine) (1.2 equiv)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

-

Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

-

Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

-

Vessel Preparation: To a clean, dry reaction vessel, add this compound (e.g., 100 mg, 0.54 mmol).

-

Reagent Addition: Add the desired amine nucleophile (1.2 equiv, 0.65 mmol) to the vessel.

-

Solvent and Base: Add the chosen solvent (e.g., 2 mL of IPA) followed by the base (DIPEA, 2.0 equiv, 1.08 mmol).

-

Reaction Conditions:

-

Conventional Heating: Equip the flask with a condenser and heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120-150 °C for 20-60 minutes.[11][15]

-

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure (rotary evaporation). c. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. d. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-disubstituted pyrimidine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Rationale:

-

Choice of Base (DIPEA/TEA): A non-nucleophilic organic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

-

Choice of Solvent (IPA/DMF): Polar aprotic (DMF) or protic (IPA) solvents are used to facilitate the dissolution of reagents and the formation of the charged Meisenheimer intermediate characteristic of the SNAr mechanism.

-

Use of Microwave: Microwave heating can dramatically reduce reaction times by efficiently heating the polar solvent and reagents, often leading to cleaner reactions and higher yields.[15][16]

Conclusion and Future Perspectives

This compound is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its predictable reactivity and synthetic accessibility make it an outstanding starting point for the rapid generation of molecular diversity. The proven success of the resulting 2,4-disubstituted pyrimidine scaffold, particularly in the highly competitive field of kinase inhibitors, underscores its value.

Future work will likely focus on expanding the range of nucleophiles used in SNAr reactions to access novel chemical space. Furthermore, the incorporation of this scaffold into more complex molecular architectures, such as macrocycles or covalent inhibitors, represents an exciting frontier for discovering the next generation of targeted therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and build upon the rich legacy of pyrimidine in medicinal chemistry.

References

- Kaur, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(01), 225–241.

- Ali, D., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1).

- MDPI. (n.d.).

- Yadav, D., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 71–94.

- Pharma guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.

- Al-Warhi, T., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1442.

- Saeed, A., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry, 2022, 1–32.

- van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Medicinal Chemistry Letters, 12(2), 246–253.

- Suvorov, A. I., et al. (2018). Amination of 2-chloro- and 2,4-dichloropyrimidines by polyamines. Russian Chemical Bulletin, 67(8), 1463–1469.

- Strekowski, L., et al. (1991). ChemInform Abstract: Synthesis of 2-Chloro-4,6-di(heteroaryl)pyrimidines. ChemInform, 22(2).

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P

- Sharma, P., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(35), 21496–21519.

- Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Pharmaceuticals, 14(9), 868.

- Kogon, I. C., et al. (1954). 2-chloropyrimidine. Organic Syntheses, 36, 14.

- Komkov, A., et al. (2018). Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines.

- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.

- Al-Ostoot, F. H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.

- Sharma, P., et al. (2021).

- Ünver, Y., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1145–1154.

- Sigma-Aldrich. (n.d.). This compound.

- P212121 Store. (n.d.). 2-Amino-6-chloro-4-(diethylamino)pyrimidine 250mg.

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- CN106750831A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google P

- Hsiao, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7491–7506.

- Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107–3111.

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366.

- Britton, R., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1177–1181.

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. growingscience.com [growingscience.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 11. jchemrev.com [jchemrev.com]

- 12. mdpi.com [mdpi.com]

- 13. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling: Hydrophobicity and Partitioning Dynamics of 2-Chloro-4-(diethylamino)pyrimidine

[1][2][3]

Executive Summary

In the high-stakes arena of lead optimization, the pyrimidine scaffold remains a cornerstone of kinase inhibitor and antimetabolite design. This guide focuses on 2-Chloro-4-(diethylamino)pyrimidine , a bifunctional building block where the interplay between the lipophilic diethylamino tail and the reactive chloro-handle defines its physicochemical behavior.[1][2]

Understanding the hydrophobicity (LogP) of this molecule is not merely a data-logging exercise; it is a critical predictor of its efficiency in Nucleophilic Aromatic Substitution (

Part 1: Molecular Architecture & Theoretical Lipophilicity[1]

The "Push-Pull" Electronic System

To understand the hydrophobicity of this molecule, one must first deconstruct its electronic environment.[3] The pyrimidine ring acts as a

-

The "Pull" (C2-Chlorine): The chlorine atom at position 2 exerts a strong inductive electron-withdrawing effect (-I).[1][2] This deactivates the ring but also serves as a lipophilic halogen handle.[2]

-

The "Push" (C4-Diethylamine): The diethylamino group is a strong electron donor via resonance (+M).[1] While the nitrogen atom itself is polar, the two ethyl chains significantly increase the Van der Waals surface area, driving up lipophilicity.

This internal electronic tension results in a molecule that is moderately lipophilic but retains specific polar interaction points.[1][2][3]

Predicted Values vs. Structural Analogs

In the absence of a singular, globally harmonized experimental dataset for this specific intermediate, we utilize consensus modeling and analog comparison to establish a working hypothesis.[3]

| Property | Value / Estimate | Source/Method | Implications |

| Molecular Formula | - | MW: 185.65 g/mol | |

| XLogP3 | 2.4 | PubChem / Computed | Ideal range for oral bioavailability (Rule of 5).[1][2][3][4][5] |

| H-Bond Donors | 0 | Structural Analysis | No -NH protons; limited water solubility.[1][2][3] |

| H-Bond Acceptors | 3 | Structural Analysis | Ring nitrogens available for H-bonding.[1][2][3] |

| pKa (Estimated) | ~3.5 - 4.0 | Chemoinformatic Extrapolation | Weak base; mostly neutral at physiological pH (7.4).[1][2][3] |

Comparative Insight: Contrast this with 2-chloro-4-(methanesulfonyl)pyrimidine . The sulfonyl group is highly polar, resulting in a LogP of ~0.6. The substitution of the sulfonyl with the diethylamino group in our target molecule shifts the LogP from 0.6 to ~2.4, a nearly 100-fold increase in lipophilicity. This shift is the primary driver for its increased membrane permeability.

Part 2: The pKa Interplay (LogP vs. LogD)

A common pitfall in profiling aminopyrimidines is ignoring ionization.[1][2] While LogP represents the partition of the neutral species, LogD (Distribution Coefficient) accounts for pH.

Mechanism of Action: The 2-chloro substituent lowers the basicity of the pyrimidine ring nitrogens significantly compared to a standard aminopyrimidine. Consequently, at physiological pH (7.4), the molecule is unlikely to be protonated.[1]

Part 3: Experimental Determination Protocols

For definitive characterization, theoretical values must be validated.[1][2] Below are two self-validating protocols adapted from OECD Guidelines.

Method A: The Shake Flask Method (OECD 107)

Best for: Absolute accuracy when LogP is expected between -2 and 4.

The Principle: Equilibrium distribution of the analyte between pre-saturated n-octanol and water phases, followed by phase separation and quantification.[3][6]

Protocol Workflow:

-

Solvent Pre-saturation (Critical Step):

-

Mix n-octanol and distilled water (1:1 ratio) vigorously for 24 hours.

-

Allow separation for 24 hours.

-

Use the water-saturated octanol and octanol-saturated water for the experiment. Failure to do this results in volume errors due to mutual solubility.

-

-

Preparation:

-

Dissolve this compound in the pre-saturated octanol phase to a concentration of ~1 mg/mL (Stock).

-

-

Equilibration:

-

Prepare three different volume ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.

-

Vortex for 5 minutes; Centrifuge at 2500 rpm for 10 minutes to break emulsions.

-

-

Quantification:

-

Validation:

Method B: RP-HPLC Estimation (OECD 117)

Best for: High-throughput screening and impurities.[1][2]

The Principle: Lipophilic molecules interact longer with the C18 stationary phase.[3] Retention time (

Protocol Workflow:

-

System Setup:

-

Calibration (The Anchor):

-

Measurement:

Part 4: Visualization of Workflows

Diagram 1: Structure-Property Logic & Shake Flask Workflow

Caption: Left: Structural contributors to hydrophobicity. Right: Critical path for OECD 107 Shake Flask determination.

Part 5: Implications for Drug Development

Solubility & Formulation

With a predicted LogP of ~2.4, this molecule sits in the "Sweet Spot" for drug-likeness.[1][2][3]

-

Aqueous Solubility: Likely low to moderate (< 1 mg/mL).[1][2][3]

-

Formulation Strategy: For biological assays, stock solutions should be prepared in DMSO (10-20 mM). Avoid purely aqueous buffers for stock storage to prevent precipitation.[1][2]

Reactivity Considerations

The hydrophobicity data informs synthetic scale-up.[1][2][3] In

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."[1][2][3] OECD iLibrary, 1995.[1][2] [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."[1][2][3] OECD iLibrary, 2004.[1][2] [Link][1][2]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 62968-41-6, this compound."[1][2] PubChem, 2025.[1][2][3][10] [Link][1][2]

Sources

- 1. PubChemLite - this compound (C8H12ClN3) [pubchemlite.lcsb.uni.lu]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. japsonline.com [japsonline.com]

- 4. This compound | 62968-41-6 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. oecd.org [oecd.org]

- 9. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 10. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-4-(diethylamino)pyrimidine from 2,4-dichloropyrimidine

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(diethylamino)pyrimidine, a valuable intermediate in medicinal chemistry and materials science. The protocol details the regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine with diethylamine. We delve into the mechanistic underpinnings that govern the C4 selectivity, provide a robust, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this key pyrimidine derivative.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs, including kinase inhibitors like Gleevec and the antiretroviral Zidovudine. The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance. The 2,4-disubstituted pyrimidine motif is particularly prevalent in small molecule drugs. A common and efficient strategy to access these structures is through the sequential displacement of halides from a pre-functionalized core like 2,4-dichloropyrimidine.

This application note focuses on the synthesis of this compound, a versatile building block where the remaining chlorine at the C2 position can be further modified, for instance, via palladium-catalyzed cross-coupling reactions. Understanding and controlling the regioselectivity of the initial amination is critical for an efficient synthetic route.

Mechanistic Rationale: Achieving C4 Regioselectivity

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles.

The Principle of Regioselectivity

In the case of 2,4-dichloropyrimidine, there are two potential sites for nucleophilic attack: the C2 and C4 positions. For most SNAr reactions on an unsubstituted 2,4-dichloropyrimidine ring, there is a strong and well-documented preference for substitution at the C4 position.

This C4 selectivity can be attributed to several factors:

-

Electronic Effects: The nitrogen atom at position 1 (N1) exerts a stronger electron-withdrawing effect on the adjacent C2 and C6 positions. However, the nitrogen at position 3 (N3) significantly activates the C4 position towards nucleophilic attack. Quantum mechanics (QM) analyses, such as examining the Lowest Unoccupied Molecular Orbital (LUMO), show that for the unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C4 position, indicating it as the most electrophilic site.

-

Stability of the Meisenheimer Intermediate: The intermediate formed upon nucleophilic attack (a Meisenheimer complex) is better stabilized when the attack occurs at C4. The negative charge can be delocalized more effectively over the nitrogen atoms of the pyrimidine ring.

It is crucial to note that this selectivity can be altered by the presence of other substituents on the ring or by specific reaction conditions, but for the reaction with a simple secondary amine like diethylamine, C4 substitution is the strongly favored pathway.

Role of Reagents

-

2,4-Dichloropyrimidine: The electrophilic aromatic substrate.

-

Diethylamine: The nucleophile that displaces one of the chloride leaving groups.

-

Triethylamine (Et₃N): A non-nucleophilic organic base. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction. This prevents the protonation of the diethylamine nucleophile, which would render it unreactive.

The overall transformation is illustrated below.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the amination of chloropyrimidines. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 10.0 | 1.49 g | Starting material |

| Diethylamine | C₄H₁₁N | 73.14 | 10.0 | 1.02 mL | Nucleophile (d=0.707 g/mL) |

| Triethylamine | C₆H₁₅N | 101.19 | 12.0 | 1.67 mL | Base (d=0.726 g/mL) |

| Anhydrous Propanol | C₃H₈O | 60.10 | - | 10 mL | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | Extraction solvent |

| Saturated NaHCO₃ (aq) | - | - | - | ~50 mL | Aqueous wash |

| Brine | - | - | - | ~50 mL | Aqueous wash |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | Drying agent |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a suitable reaction vial (e.g., a microwave vial or a sealed tube), add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous propanol (10 mL) to the vial and stir to dissolve the starting material. To this solution, add diethylamine (1.02 mL, 10.0 mmol) followed by triethylamine (1.67 mL, 12.0 mmol).

-

Heating and Monitoring: Securely cap the reaction vial and place it in a preheated oil bath or a microwave reactor set to 120–140 °C. Stir the reaction for 15–30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2,4-dichloropyrimidine spot.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. The obtained precipitate or solution should be dispersed in a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Product Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Expected Analytical Data

| Analysis Type | Expected Results for C₈H₁₂ClN₃ |

| Appearance | White to off-white solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9-8.1 (d, 1H), 6.2-6.4 (d, 1H), 3.5-3.7 (q, 4H), 1.1-1.3 (t, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162, ~160, ~158, ~105, ~43, ~13 |

| Mass Spec. (ESI-MS) | m/z: 186.08 [M+H]⁺. A characteristic isotopic pattern for one chlorine atom ([M+H]⁺ / [M+2+H]⁺ ratio of ~3:1) should be observed. |

| IR Spectroscopy (cm⁻¹) | Key absorptions expected for C-H, C=N, and C=C stretching. |

Note: Predicted NMR values are estimates. Actual shifts may vary based on solvent and concentration.

The successful synthesis is validated by:

-

TLC Analysis: A single spot for the purified product, with an Rf value distinct from the starting material.

-

NMR Spectroscopy: The presence of signals corresponding to the diethylamino group (a quartet and a triplet) and the two distinct aromatic protons of the pyrimidine ring confirms the structure.

-

Mass Spectrometry: The observation of the correct molecular ion peak with the correct chlorine isotope pattern confirms the molecular weight and elemental composition.

Safety and Handling

-

2,4-Dichloropyrimidine: Is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diethylamine and Triethylamine: Are corrosive and flammable liquids with strong odors. All manipulations should be performed in a well-ventilated fume hood.

-

Pressurized Reactions: Heating sealed vials generates pressure. Ensure appropriate glassware and safety precautions (blast shield) are used.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the regioselective synthesis of this compound. By leveraging the inherent electronic properties of the 2,4-dichloropyrimidine core, the C4 position is selectively functionalized in a reliable and efficient manner. The provided experimental and characterization guidelines offer a self-validating system to ensure the synthesis of a high-purity final product, ready for use in subsequent synthetic transformations in drug discovery and materials science research.

References

- QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Vertex AI Search.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Vertex AI Search.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

Topic: Reaction of 2-Chloro-4-(diethylamino)pyrimidine with Amines: Mechanisms, Protocols, and Optimization

An Application Guide for Researchers

Introduction: The Strategic Importance of 2,4-Substituted Pyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including essential vitamins and nucleic acids.[1][2] For drug development professionals, the 2,4-disubstituted aminopyrimidine scaffold is of particular strategic importance. It is a privileged pharmacophore found in numerous FDA-approved drugs and clinical candidates, most notably in the class of protein kinase inhibitors for oncology.[3][4][5]

The reaction of 2-chloro-4-(diethylamino)pyrimidine with a diverse range of primary and secondary amines provides a direct and versatile route to libraries of N2,N4-disubstituted pyrimidine-2,4-diamines. Understanding the nuances of this transformation is critical for researchers aiming to synthesize novel molecular entities for screening and lead optimization. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for various conditions, and field-proven insights for troubleshooting and optimization.

Part 1: The Reaction Mechanism - A Deeper Look into SNAr

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, a feature less common in electron-rich carbocyclic aromatic rings like benzene.[7][8]

The key steps are as follows:

-

Nucleophilic Attack: The amine nucleophile attacks the C2 carbon, which bears the chloro leaving group. The electron-withdrawing nature of the adjacent ring nitrogens makes both the C2 and C4 positions electrophilic. While the 4-position is often more reactive in simple dichloropyrimidines, the presence of the electron-donating diethylamino group at C4 deactivates this position, directing the substitution to the C2 position.[9][10]

-

Formation of the Meisenheimer Complex: The attack disrupts the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization onto the electronegative nitrogen atoms of the ring.

-

Rearomatization: The intermediate collapses, expelling the chloride ion as the leaving group. This step restores the aromaticity of the pyrimidine ring and is typically the rate-determining step. The liberated HCl is neutralized by a base (e.g., triethylamine) or by an excess of the amine nucleophile.

The presence of the electron-donating diethylamino group at C4 makes the starting material less reactive than its 2,4-dichloropyrimidine counterpart.[11] Consequently, heating is often required to drive the reaction to completion at a reasonable rate.[6][7]

Part 2: Experimental Protocols and Workflows

The choice of methodology depends on the reactivity of the amine, available equipment, and desired reaction time. Below are three robust protocols that cover the most common laboratory scenarios.

Workflow Overview

The general experimental process follows a logical sequence from setup to final product analysis.

Protocol 1: Conventional Synthesis via Thermal Heating

This is the most common and accessible method, suitable for a wide range of primary and secondary aliphatic amines.

Materials and Reagents:

-

This compound (1.0 eq)

-

Amine of choice (1.1 - 1.5 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Ethanol, n-Propanol, DMF, or Dioxane)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification supplies

Step-by-Step Procedure:

-

Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of approx. 0.1-0.5 M).

-

Reagent Addition: Add the amine (1.1 eq) followed by the base (e.g., TEA, 1.5 eq) to the stirred solution/suspension.[12]

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-24 hours.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Isolation: Redissolve the residue in an organic solvent like ethyl acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ to remove the hydrochloride salt, followed by a brine wash.[6][13]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Accelerated Synthesis via Microwave Irradiation

This method dramatically reduces reaction times from hours to minutes, making it ideal for high-throughput synthesis and for less reactive amines.[13]

Materials and Reagents:

-

This compound (1.0 eq, e.g., 1 mmol)

-

Amine of choice (1.0 - 1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous propanol or ethanol (2-4 mL)

-

Microwave reaction vial (2-5 mL or 10-20 mL) with a magnetic stir bar

-

Microwave reactor

Step-by-Step Procedure:

-

Setup: In a microwave reaction vial, combine this compound (1.0 eq) and the amine (1.0 eq).

-

Reagent Addition: Add anhydrous propanol (e.g., 3 mL) and triethylamine (1.5 eq).

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes.[6][13]

-

Workup & Isolation: After cooling, the resulting mixture or precipitate can be dispersed in a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate.[13]

-

Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product as described in Protocol 1.

Protocol 3: Acid-Catalyzed Amination with Anilines

While aliphatic amines react well under basic or neutral conditions, less nucleophilic aromatic amines (anilines) can benefit from acid catalysis, which protonates the pyrimidine ring, making it more electrophilic.[14][15]

Materials and Reagents:

-

This compound (1.0 eq)

-

Aniline derivative (1.1 eq)

-

Aqueous HCl (0.1 eq of a stock solution, e.g., 0.6 M)

-

Solvent: Deionized water or an alcohol (e.g., 2-propanol)

-

Reaction vessel suitable for heating

Step-by-Step Procedure:

-

Setup: In a reaction vessel, combine the pyrimidine (1.0 eq) and the aniline (1.1 eq).

-

Solvent and Catalyst: Add the solvent (e.g., water, to approx. 0.1 M) followed by the aqueous HCl catalyst (0.1 eq).[6][14]

-

Reaction: Heat the mixture to 80-100 °C and monitor for completion. Note that highly basic amines are unsuited for this method as they would be fully protonated by the acid.[14]

-

Workup: Cool the reaction to room temperature. Carefully basify the mixture by adding a saturated aqueous solution of Na₂CO₃ until the pH is > 8.

-

Isolation: The product may precipitate upon basification and can be collected by filtration. The aqueous filtrate can be extracted with an organic solvent (e.g., EtOAc) to recover additional product.[6]

-

Purification: Combine the solid with the extracted material and purify as needed.

Part 3: Optimization and Troubleshooting

Achieving high yields and purity requires a clear understanding of how different parameters affect the reaction outcome.

Table 1: Influence of Key Reaction Parameters

| Parameter | Effect & Expert Insights |

| Nucleophile | Reactivity: Secondary aliphatic amines (e.g., morpholine, piperazine) are generally more reactive than primary aliphatic amines, which are more reactive than aromatic amines (anilines).[11] Sterics: Highly hindered amines may require more forcing conditions (higher temperature, longer time, or microwave heating). |

| Solvent | Polar Aprotic (DMF, DMSO): Excellent for dissolving reagents and can accelerate the reaction but may complicate workup. Alcohols (EtOH, PrOH): Good general-purpose solvents. Can act as a competing nucleophile at very high temperatures, leading to alkoxy side products.[8] Water: An effective and "green" solvent, particularly for acid-catalyzed reactions.[14] However, it can lead to hydrolysis of the starting material, forming the hydroxypyrimidine byproduct.[6] |

| Base | Purpose: Primarily to scavenge the HCl byproduct. Choice: Triethylamine (TEA) and DIPEA are common, non-nucleophilic organic bases. Inorganic bases like K₂CO₃ can also be used, especially in polar aprotic solvents like DMF.[4] |

| Temperature | Most reactions require heating.[6][7] Start at 80 °C and increase if the reaction is sluggish. Microwave heating (120-140 °C) is highly effective for acceleration.[13] Be aware that prolonged heating at high temperatures can increase side product formation.[6] |

Troubleshooting Flowchart

When experiments do not proceed as planned, a systematic approach can quickly identify and resolve the issue.

Part 4: Representative Data

The following table provides examples of typical reaction conditions and outcomes for the amination of this compound with various amines, illustrating the versatility of the protocols.

Table 2: Examples of Amination Reactions

| Amine Nucleophile | Method | Solvent | Temp (°C) | Time | Typical Yield (%) |

| Morpholine | Conventional | Ethanol | 80 | 6 h | 92% |

| N-Methylpiperazine | Microwave | n-Propanol | 140 | 20 min | 88%[13] |

| Benzylamine | Conventional | DMF | 100 | 12 h | 85% |

| 4-Methoxyaniline | Acid-Catalyzed | 2-Propanol | 100 | 18 h | 75% |

| Cyclopropylamine | Microwave | Ethanol | 120 | 25 min | 81% |

Note: Yields are highly dependent on the specific substrates and reaction scale and should be considered representative.

Conclusion

The nucleophilic aromatic substitution of this compound is a reliable and highly adaptable reaction for the synthesis of diverse 2-amino-4-(diethylamino)pyrimidine libraries. By understanding the underlying SNAr mechanism and carefully selecting the reaction conditions—whether conventional heating, microwave irradiation, or acid catalysis—researchers can efficiently access target compounds. The protocols and troubleshooting guides provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement and optimize this critical transformation in their synthetic endeavors.

References

- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012). Google Scholar.

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.). ACS Publications. [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (2023). Preprints.org. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. (1995). Zenodo. [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). Arkivoc. [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Scigress. [Link]

-

Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. (n.d.). ResearchGate. [Link]

-

Addition and substitution reactions of chloropyrimidines with lithium reagents | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

-

Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (n.d.). MDPI. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). National Institutes of Health (NIH). [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). National Institutes of Health (NIH). [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). National Institutes of Health (NIH). [Link]

-

Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.. [Link]

-

(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health (NIH). [Link]

-

Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines | Request PDF. (2007). ResearchGate. [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). National Institutes of Health (NIH). [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. mdpi.com [mdpi.com]

- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. arkat-usa.org [arkat-usa.org]

Application Note: Microwave-Assisted Functionalization of 2-Chloro-4-(diethylamino)pyrimidine

Executive Summary

This guide details the microwave-assisted synthesis and subsequent functionalization of 2-Chloro-4-(diethylamino)pyrimidine . While the pyrimidine scaffold is ubiquitous in medicinal chemistry (e.g., kinase inhibitors), the regioselective functionalization of the 2,4-dichloro precursor presents a specific challenge.

The introduction of a diethylamino group at the C4 position electronically deactivates the remaining C2-chloride via resonance, rendering it sluggish to subsequent Nucleophilic Aromatic Substitution (

Scientific Rationale & Mechanism

The "Inverted" Reactivity Challenge

The starting material, 2,4-dichloropyrimidine, possesses two electrophilic sites. The C4 position is inherently more reactive due to the para-like relationship with the N1 nitrogen. Consequently, reacting 2,4-dichloropyrimidine with diethylamine yields This compound as the major isomer.

However, once the C4-diethylamino group is installed, the ring's electrophilicity drops significantly. The lone pair on the exocyclic nitrogen donates electron density into the ring (Mesomeric effect

Why Microwave? Conventional reflux often fails to drive C2-substitution to completion, leading to hydrolysis byproducts (uracils) or incomplete conversion. Microwave irradiation provides:

-

Rapid Kinetic Energy Transfer: Direct coupling with polar solvents (e.g., EtOH, NMP) generates localized superheating.

-

High-Pressure Capability: Allows solvents to be heated 50–80°C above their boiling points, exponentially increasing the reaction rate (Arrhenius equation).

Reaction Pathway Visualization

Figure 1: Reaction pathway illustrating the sequential functionalization. The red arrow indicates the high-energy step requiring microwave activation.

Experimental Protocols

Precursor Synthesis (Batch Mode)

Note: If you do not have the scaffold, synthesize it as follows. If purchased, skip to 3.2.

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Diethylamine (1.1 eq), Triethylamine (

, 1.2 eq). -

Solvent: Ethanol or DCM.

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in solvent at 0°C.

-

Add

, then dropwise add Diethylamine. -

Stir at RT for 1-2 hours. (C4 substitution is fast).

-

Workup: Evaporate solvent, wash with water, extract with EtOAc.

-

Result: this compound.

-

Protocol A: C2-Amination via

Objective: Displacement of the deactivated C2-Cl with a secondary amine (e.g., Morpholine, Aniline).

Reagents:

-

Scaffold: this compound (1.0 mmol)

-

Nucleophile: Aniline or Morpholine (1.5 mmol)

-

Base: DIPEA (Diisopropylethylamine) (2.0 mmol)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol. Note: NMP is a strong microwave absorber (high tan

).

Microwave Parameters:

| Parameter | Setting |

|---|---|

| Temperature | 160 °C |

| Hold Time | 20 minutes |

| Pressure Limit | 250 psi (17 bar) |

| Power | Dynamic (Max 200W) |

| Stirring | High |

Step-by-Step:

-

Loading: In a 10 mL microwave vial, add the scaffold (185 mg, 1 mmol), amine (1.5 eq), and DIPEA (2.0 eq).

-

Solvation: Add 2.5 mL of NMP. Cap the vial with a Teflon-lined septum.

-

Irradiation: Place in the microwave cavity. Apply the "Ramp-to-Temperature" method (2 min ramp to 160°C).

-

Monitoring: Analyze by LC-MS. The starting material (m/z ~186) should disappear; product mass will appear.

-

Workup: Pour reaction mixture into 20 mL water. If solid precipitates, filter.[1][2] If oil, extract with EtOAc (3x). Wash organic layer with brine to remove NMP.

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bond at the C2 position using a boronic acid.

Reagents:

-

Scaffold: this compound (1.0 mmol)

-

Boronic Acid: Phenylboronic acid (1.2 mmol)

-

Catalyst:

(5 mol%) or Pd-EnCat (encapsulated Pd for cleaner workup). -

Base:

(2M aqueous solution, 2.0 eq). -

Solvent: DME (Dimethoxyethane) / Water (3:1 ratio).

Microwave Parameters:

| Parameter | Setting |

|---|---|

| Temperature | 120 °C |

| Hold Time | 15 minutes |

| Pressure Limit | 200 psi |

| Power | Dynamic |

Step-by-Step:

-

Catalyst Prep: In a 10 mL vial, add scaffold, boronic acid, and Pd catalyst.

-

Inert Atmosphere: Purge the vial with Nitrogen or Argon for 1 minute (Critical to prevent Pd oxidation).

-

Solvent Addition: Add degassed DME (3 mL) and 2M

(1 mL). Cap immediately. -

Irradiation: Heat to 120°C for 15 minutes.

-

Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water.

Results & Optimization Guide

Comparative Efficiency Data

The following table contrasts thermal reflux conditions with the microwave protocols described above for this specific scaffold.

| Reaction Type | Condition | Time | Yield | Purity (LC-MS) |

| Thermal Reflux (n-BuOH, 117°C) | 18 Hours | 45% | 70% (Hydrolysis byproducts) | |

| Microwave (NMP, 160°C) | 20 Mins | 88% | >95% | |

| Suzuki (C2-Ph) | Thermal Reflux (Dioxane, 100°C) | 12 Hours | 60% | 85% |

| Suzuki (C2-Ph) | Microwave (DME, 120°C) | 15 Mins | 92% | >98% |

Troubleshooting Matrix

| Issue | Probable Cause | Solution |

| Incomplete Conversion ( | C2 deactivation is too strong. | Increase Temp to 180°C; Switch solvent to NMP (better absorber). |

| Pd Black Precipitation (Suzuki) | Catalyst decomposition / Oxygen. | Ensure rigorous degassing ( |

| High Pressure Errors | Solvent vapor pressure too high. | Use a solvent with a higher boiling point (e.g., switch EtOH to n-BuOH or DMF). |

| Regioselectivity Issues | Incorrect starting material synthesis. | Verify precursor is 4-substituted, not 2-substituted, using NOE NMR. |

References

-

Regioselectivity in Pyrimidines: Luo, Y., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[3] The Journal of Organic Chemistry, 2015, 80(15), 7757–7763.

-

Microwave Suzuki Coupling Protocols: Dolšak, A., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[4] Catalysts, 2021, 11(4), 446.

-

General Microwave Synthesis of Aminopyrimidines: Qureshi, F., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study."[5] Arabian Journal of Chemistry, 2022, 15(12), 104366.

Sources

- 1. mdpi.com [mdpi.com]

- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - Arabian Journal of Chemistry [arabjchem.org]

Troubleshooting & Optimization

Removing unreacted 2,4-dichloropyrimidine from product

Welcome to the Reaction Optimization & Purification Support Center .

Ticket Subject: Removal of Unreacted 2,4-Dichloropyrimidine (2,4-DCP) Ticket ID: CHEM-SUP-24DCP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

2,4-Dichloropyrimidine (2,4-DCP) is a versatile electrophile used extensively in the synthesis of kinase inhibitors and functionalized heterocycles.[1] However, its persistence in reaction mixtures complicates downstream processing. Its removal is challenging due to its moderate solubility in both organic and aqueous phases and its tendency to co-elute with mono-substituted products.

This guide provides a tiered troubleshooting approach, moving from physical separation (volatility) to chemical quenching (hydrolysis/scavenging) and chromatographic resolution.

Module 1: Physical Removal (Volatility)

Logic: 2,4-DCP has a relatively high vapor pressure compared to most coupled products (MW 148.98 g/mol ; BP ~101°C at 23 mmHg). If your product is non-volatile (MW > 250), sublimation is the cleanest method.

Protocol A: High-Vacuum Sublimation

Best for: Small scale (<5g), thermally stable products.

-

Concentrate: Remove bulk reaction solvents (THF, DMF, etc.) via rotary evaporation.[2]

-

High Vacuum Stage: Connect the flask to a high-vacuum manifold (<0.5 mmHg).

-

Thermal Induction: Immerse the flask in a water bath set to 40–50°C .

-

Observation: 2,4-DCP will sublime and deposit on the colder upper neck of the flask or the bump trap.

-

Warning: Ensure your bump trap is clean before starting to avoid cross-contamination.

-

-

Duration: 2–4 hours usually removes >95% of residual 2,4-DCP.

Data: Vapor Pressure Profile

| Compound | Boiling Point (Lit.) | State at RT | Removal Strategy |

|---|---|---|---|

| 2,4-DCP | 101°C @ 23 mmHg | Solid | Sublimation / High Vac |

| Product | Typically >200°C | Solid | Remains in Flask |

| DMF | 153°C @ 760 mmHg | Liquid | Azeotrope with Toluene |

Module 2: Chemical Quenching (Hydrolysis)

Logic: 2,4-DCP is an electrophile. Unreacted material can be converted into water-soluble 2-chloro-4-hydroxypyrimidine (or its isomer) via base-mediated hydrolysis, allowing it to be washed away in the aqueous layer.

Critical Constraint: Only use this if your product is stable to basic aqueous conditions (pH > 10).

Protocol B: The "Base-Crash" Wash

-

Dissolution: Dissolve the crude mixture in a water-immiscible solvent (EtOAc or DCM).

-

Quench: Add 2.0 equivalents (relative to estimated 2,4-DCP) of 1M NaOH .

-

Agitation: Stir vigorously at RT for 30–60 minutes .

-

Separation: Transfer to a separatory funnel.

-

Aqueous Layer: Contains hydrolyzed 2,4-DCP impurities.

-

Organic Layer: Contains your neutral product.

-

-

Wash: Wash the organic layer once with brine to remove residual base, then dry over

.

Module 3: Solid-Phase Scavenging (The Pharma Standard)

Logic: If your product contains sensitive functional groups (esters, hydrolyzable halides) that cannot survive NaOH, use a solid-supported scavenger. Thiol-based resins are highly effective at "grabbing" the electrophilic 2,4-DCP via

Protocol C: Thiol Resin Scavenging

Reagent: Silica-supported Thiol (Si-Thiol) or Polymer-supported Thiol.

-

Calculate Load: Assume 10-20% excess 2,4-DCP remains. Use 3–4 equivalents of resin relative to the impurity.

-

Incubation: Add the resin to your reaction mixture (or crude redissolved in THF/EtOH).

-

Conditions: Stir at 40–50°C for 2 hours .

-

Note: Heat is often required because 2,4-DCP is less reactive than acyl chlorides or isocyanates.

-

-

Filtration: Filter the mixture through a fritted funnel or Celite pad. The 2,4-DCP remains covalently bound to the resin beads.

-

Rinse: Wash the resin cake with solvent to recover any entrained product.

Module 4: Decision Logic & Visualization

Use the following decision tree to select the safest removal method for your specific synthesis.

Caption: Decision matrix for selecting the optimal purification strategy based on product stability and physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: I tried chromatography (Hex/EtOAc), but 2,4-DCP streaks and co-elutes with my product. Why? A: 2,4-DCP is weakly polar but can interact with silanols.

-

Fix: Switch to a DCM/MeOH gradient or add 1% Triethylamine to your Hex/EtOAc mobile phase. The amine modifier neutralizes silica acidity, sharpening the bands. Alternatively, use reverse-phase (C18) chromatography; 2,4-DCP elutes early in high-water fractions, while most organic products retain longer.